3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate

Oxidative desulfurization Brønsted acidic ionic liquid Dibenzothiophene removal

3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate, commonly known as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄], CAS 262297-13-2), is a Brønsted‑acidic imidazolium‑based ionic liquid (IL) with molecular formula C₈H₁₆N₂O₄S and a molecular weight of 236.29 g mol⁻¹. It is commercially supplied under the BASF‑licensed BASIONICS® brand (BASIONIC™ AC 28) and distributed through Sigma‑Aldrich at BASF quality (≥94.5% purity).

Molecular Formula C8H18N2O4S
Molecular Weight 238.31 g/mol
Cat. No. B12348471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate
Molecular FormulaC8H18N2O4S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESCCCCN1C[NH+](C=C1)C.OS(=O)(=O)[O-]
InChIInChI=1S/C8H16N2.H2O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h6-7H,3-5,8H2,1-2H3;(H2,1,2,3,4)
InChIKeyZNNXXAURXKYLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-butyl-1-methyl-1,2-dihydroimidazol-1-ium Hydrogen Sulfate: Acidic Ionic Liquid for Industrial and Research Procurement


3-butyl-1-methyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate, commonly known as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄], CAS 262297-13-2), is a Brønsted‑acidic imidazolium‑based ionic liquid (IL) with molecular formula C₈H₁₆N₂O₄S and a molecular weight of 236.29 g mol⁻¹ . It is commercially supplied under the BASF‑licensed BASIONICS® brand (BASIONIC™ AC 28) and distributed through Sigma‑Aldrich at BASF quality (≥94.5% purity) . The compound combines negligible vapour pressure, high thermal stability (flash point 284 °C), and strong hydrogen‑sulfate anion‑driven acidity, making it a dual‑function catalyst–solvent for acid‑catalysed transformations rather than a passive reaction medium .

Why Generic [BMIM]‑Based Ionic Liquids Cannot Replace 3‑butyl‑1‑methyl‑1,2‑dihydroimidazol‑1‑ium Hydrogen Sulfate in Procured Applications


Within the 1‑butyl‑3‑methylimidazolium ([BMIM]⁺) cation class, anion identity dictates whether the IL behaves as an inert solvent, a Brønsted acid catalyst, or a halide‑based cellulose solvent. Substituting [BMIM][HSO₄] with [BMIM][BF₄] or [BMIM][PF₆] eliminates the acidic functionality required for proton‑transfer catalysis, while halide analogs ([BMIM][Cl], [BMIM][Br]) exhibit solid‑state morphology at ambient temperature and lack the hydrogen‑sulfate anion’s capacity for acid‑catalysed biomass deconstruction and desulfurization [1]. Even when the hydrogen‑sulfate anion is retained, changing the cation to pyridinium ([C₄Py][HSO₄]) reduces both extraction efficiency and catalytic desulfurization activity, demonstrating that the [BMIM]⁺/[HSO₄]⁻ ion pair is not interchangeable with same‑anion or same‑cation alternatives [2].

Quantitative Differentiation Evidence for 3‑butyl‑1‑methyl‑1,2‑dihydroimidazol‑1‑ium Hydrogen Sulfate Against Closest Analogs


Desulfurization Efficiency: [BMIM][HSO₄] Outperforms Pyridinium‑Cation Isostere by 99.6% DBT Removal

In a direct head‑to‑head comparison under identical oxidative desulfurization conditions, [BMIM][HSO₄] achieved 99.6 % sulfur removal of dibenzothiophene (DBT) in n‑octane within 90 min, whereas N‑butylpyridinium hydrogen sulfate ([C₄Py][HSO₄]) delivered markedly lower performance as both extractant and catalyst [1]. The [BMIM][HSO₄] system maintained activity over at least 6 recycles with only minor decrease.

Oxidative desulfurization Brønsted acidic ionic liquid Dibenzothiophene removal

Brønsted Acidity Profile: Hammett Acidity Modulation Distinguishes [BMIM][HSO₄] from Triflate and TFA Analogs

When blending with triflic acid (TfOH), [BMIM][HSO₄] produces a distinctly different Hammett acidity (H₀) response compared to [BMIM][TfO] (triflate) and [BMIM][TFA] (trifluoroacetate) at equal concentrations; [BMIM][TFA] alters the H₀ of the binary system more readily than [BMIM][HSO₄] or [BMIM][TfO] [1]. This demonstrates that the hydrogen‑sulfate anion provides a tunable, intermediate acidity level not replicated by other acidic anions sharing the same [BMIM]⁺ cation.

Hammett acidity function Brønsted acid catalysis Ionic liquid binary mixtures

Cellulose Nanocrystal Yield: [BMIM][HSO₄] Achieves Near‑Theoretical Yields vs Traditional Sulfuric Acid Hydrolysis

Two‑step hydrolysis with aqueous [BMIM][HSO₄] produced cellulose I nanocrystals at near‑theoretical yields: 57.7 ± 3.0 % from softwood kraft pulp, 57.0 ± 2.0 % from hardwood kraft pulp, and 75.6 ± 3.0 % from microcrystalline cellulose (MCC), corresponding to relative crystalline region recoveries of 84.1 ± 5.3 %, 71.7 ± 1.3 % and 76.0 ± 2.0 % respectively [1]. In contrast, conventional sulfuric acid hydrolysis typically yields lower CNC yields with higher sulfur contamination (sulfate esterification), whereas [BMIM][HSO₄]-derived CNCs exhibit negligible sulfur content (0.02–0.21 %) and superior dispersibility [1]. A separate study confirmed that dilute [BMIM][HSO₄] improved CNC yields from ca. 48 % (conventional method) to ca. 90 % [2]. Single‑stage hydrolysis also delivers relatively high yields of 48 ± 2 % under mildly acidic conditions [3].

Cellulose nanocrystals Biomass hydrolysis Nanocellulose production

Physicochemical Performance Differentiation: Viscosity of [BMIM][HSO₄] vs [BMIM][BF₄] and [BMIM][PF₆]

Comprehensive tabulated data show that [BMIM][HSO₄] exhibits a viscosity of 3,088 cP at 20–30 °C, which is 13‑ to 43‑fold higher than [BMIM][BF₄] (72–233 cP) and 7‑ to 15‑fold higher than [BMIM][PF₆] (207–450 cP) [1]. The density of [BMIM][HSO₄] (1.3 g cm⁻³) is comparable to [BMIM][PF₆] (1.3–1.4 g cm⁻³) but higher than [BMIM][BF₄] (1.1–1.3 g cm⁻³). The hydrogen‑bonding network between [HSO₄]⁻ anions increases density and reduces the self‑diffusion coefficient relative to ILs with weakly coordinating anions [2].

Ionic liquid viscosity Physicochemical properties Imidazolium ionic liquid comparison

Zinc Electrodeposition Additive Performance: 93.7 % Current Efficiency with 5 mg dm⁻³ [BMIM][HSO₄]

In acidic sulfate zinc electrodeposition, the addition of only 5 mg dm⁻³ [BMIM][HSO₄] achieved the highest cathodic current efficiency of 93.7 % and the lowest specific energy consumption of 2,486 kWh t⁻¹ at 400 A m⁻² and 313 K [1]. The IL additive counteracts detrimental effects of metallic impurities (Cu, Fe, Ni, Co, Pb) by adsorbing onto the cathode surface, shifting the electroreduction potential of Zn²⁺ to more negative values, restricting impurity co‑reduction, and inhibiting hydrogen evolution [2]. No other common imidazolium IL additive has been reported to simultaneously deliver this combination of impurity tolerance and high current efficiency in zinc electrowinning.

Zinc electrodeposition Current efficiency Ionic liquid additive

Recyclability Advantage: [BMIM][HSO₄] Maintains Catalytic Activity Over 6+ Cycles vs Single‑Use Mineral Acids

Across multiple independent studies, [BMIM][HSO₄] demonstrates consistent recyclability with minimal activity loss. In oxidative desulfurization, the IL was recycled for at least 6 times with only slight decrease in desulfurization activity [1]. In tyrosol laurate synthesis, [BMIM][HSO₄] maintained excellent catalytic performance and stability even after 6 cycles, delivering a maximum yield of 94.24 ± 1.23 % [2]. This contrasts with conventional mineral acid catalysts (e.g., H₂SO₄), which are typically single‑use, generate corrosive waste streams, and cause equipment degradation [3]. [BMIM][HSO₄] also has lower corrosivity to metal steel compared to sulfonic acid‑functionalised ILs [3].

Catalyst recyclability Green chemistry Ionic liquid reuse

Procurement‑Relevant Application Scenarios for 3‑butyl‑1‑methyl‑1,2‑dihydroimidazol‑1‑ium Hydrogen Sulfate


Oxidative Desulfurization of Diesel and Middle Distillate Fuels

When procuring an ionic liquid for deep desulfurization of diesel to meet <10 ppm sulfur specifications, [BMIM][HSO₄] provides 99.6 % DBT removal within 90 min at room temperature, outperforming the pyridinium analog [C₄Py][HSO₄] in both extraction and catalytic oxidation roles [1]. The IL is recoverable for at least 6 cycles, enabling continuous‑flow desulfurization processes that avoid the solid waste generated by conventional hydrodesulfurization catalysts.

Nanocellulose and Cellulose Nanocrystal (CNC) Manufacturing

For pilot‑scale and industrial CNC production, [BMIM][HSO₄] delivers near‑theoretical yields (up to 75.6 % from MCC) with negligible sulfur contamination (0.02–0.21 %) and high aspect ratios (36–43), directly addressing the quality limitations of traditional H₂SO₄ hydrolysis [2]. The mildly acidic aqueous IL system reduces equipment corrosion and eliminates the need for post‑hydrolysis desulfation steps, lowering overall production cost.

Acid‑Catalysed Esterification and Transesterification for Biofuels and Fine Chemicals

[BMIM][HSO₄] functions as a dual catalyst–solvent in esterification reactions (e.g., butyl hexanoate and fatty acid methyl ester synthesis), achieving yields exceeding 93 % while enabling product separation via liquid–liquid extraction rather than energy‑intensive distillation [3]. Its Hammett acidity lies between [BMIM][TFA] and non‑acidic ILs, providing tunable acid strength that avoids the side reactions and corrosivity associated with concentrated H₂SO₄ [4]. The IL is reusable over 6 cycles with stable yield, reducing catalyst procurement costs.

Zinc Electrowinning Electrolyte Additive for Impurity Management

In zinc electrowinning operations where metallic impurities (Cu, Fe, Ni, Co, Pb) degrade current efficiency and deposit quality, [BMIM][HSO₄] at just 5 mg dm⁻³ restores cathodic current efficiency to 93.7 % and reduces specific energy consumption to 2,486 kWh t⁻¹ [5]. Its cathodic adsorption mechanism simultaneously inhibits hydrogen evolution and impurity co‑reduction, offering a single‑additive solution where conventional organic additives require multi‑component formulations.

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